

# 3-Iodo-1H-indazol-5-amine molecular weight and formula

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## Compound of Interest

Compound Name: **3-Iodo-1H-indazol-5-amine**

Cat. No.: **B1322494**

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## Technical Guide: 3-Iodo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-Iodo-1H-indazol-5-amine**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Core Compound Data

**3-Iodo-1H-indazol-5-amine** is a substituted indazole derivative. The strategic placement of the iodo group at the 3-position and the amine group at the 5-position makes it a versatile building block in synthetic chemistry, particularly for the development of novel therapeutic agents.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> IN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	599183-36-5	<a href="#">[1]</a>
Synonyms	5-Amino-3-iodo-1H-indazole, 3-Iodo-1H-indazol-5-ylamine	<a href="#">[1]</a> <a href="#">[2]</a>

# Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **3-Iodo-1H-indazol-5-amine** is not readily available in the cited literature, a plausible synthetic route can be extrapolated from established methods for the iodination of the indazole core. The following proposed protocol is based on the direct iodination of a related indazole compound.

## Proposed Synthesis of **3-Iodo-1H-indazol-5-amine**

This protocol is adapted from the iodination of 1H-indazole. Researchers should optimize the reaction conditions for the specific starting material, 1H-indazol-5-amine.

### Materials:

- 1H-Indazol-5-amine
- Iodine (I<sub>2</sub>)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Potassium Hydroxide (KOH)
- Dimethylformamide (DMF)
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>)
- Ethyl acetate
- Brine

### Procedure:

- In a round-bottom flask, dissolve 1H-indazol-5-amine (1 equivalent) in anhydrous DMF.
- Add potassium carbonate (2 equivalents) or potassium hydroxide (4 equivalents) to the solution and stir the mixture.<sup>[4]</sup>
- To this suspension, add a solution of iodine (1.5-2 equivalents) in DMF dropwise at room temperature.<sup>[4]</sup>

- Allow the reaction to stir at room temperature or gentle heating (e.g., 65°C) for several hours (e.g., 10 hours), monitoring the progress by Thin Layer Chromatography (TLC).<sup>[4]</sup>
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **3-Iodo-1H-indazol-5-amine**.

## Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by **3-Iodo-1H-indazol-5-amine** is limited in the current body of scientific literature. However, the broader class of amino-indazole derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.

Numerous studies have demonstrated that substituted indazoles can act as potent inhibitors of various protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Furthermore, some N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to induce a cell cycle block in the G0-G1 phase and to increase the ratio of hypophosphorylated (active) to hyperphosphorylated (inactive) retinoblastoma protein (pRb).<sup>[5]</sup>

The diagram below illustrates a generalized workflow for investigating the anticancer effects of a novel indazole compound, based on the activities observed for related molecules.

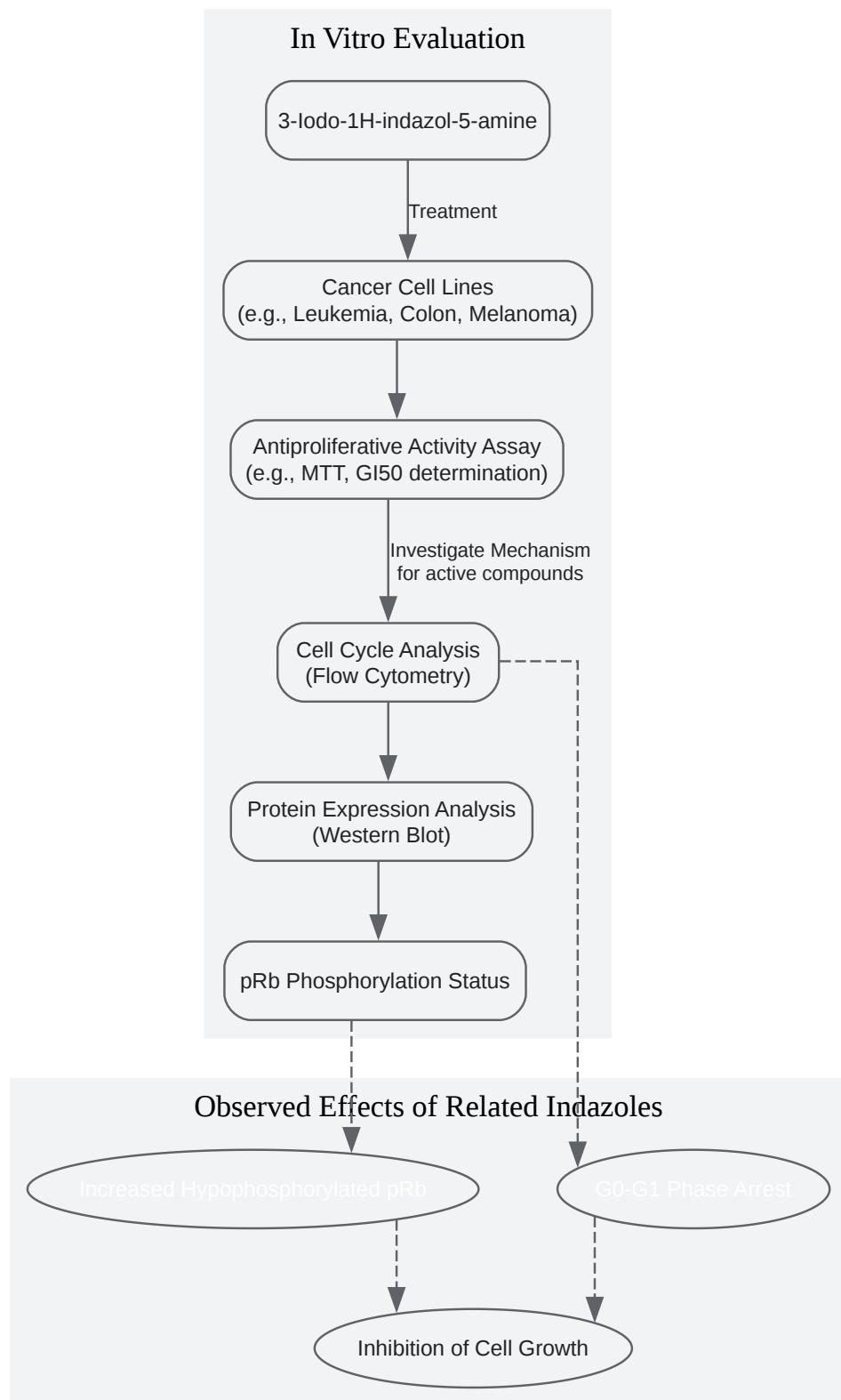
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Figure 1. A logical workflow for assessing the potential anticancer properties of **3-Iodo-1H-indazol-5-amine**, based on established activities of related indazole derivatives.

## Conclusion

**3-Iodo-1H-indazol-5-amine** represents a valuable chemical entity for the exploration of new therapeutic agents. Its structure is amenable to further functionalization, allowing for the generation of diverse chemical libraries for screening. While specific biological data for this compound is sparse, the known activities of the indazole class of molecules, particularly as kinase inhibitors and cell cycle modulators, provide a strong rationale for its investigation in drug discovery programs. The provided synthetic and conceptual frameworks are intended to facilitate such research endeavors.

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## References

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